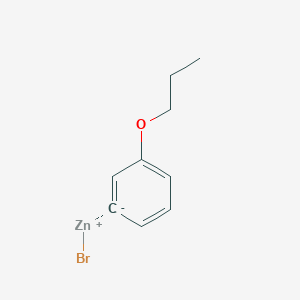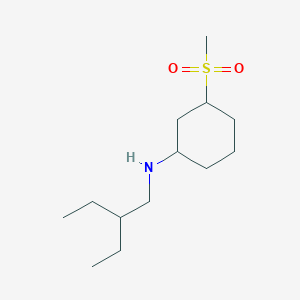
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: is a synthetic organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an amine group, an ethylbutyl chain, and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethylbutyl Chain: This step involves the alkylation of the cyclohexane ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce thiol derivatives.
科学研究应用
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: can be compared with other amine-substituted cyclohexane derivatives.
Methylsulfonyl-substituted compounds: These include compounds with similar sulfonyl groups but different alkyl chains or ring structures.
Uniqueness
Structural Features: The combination of the ethylbutyl chain, methylsulfonyl group, and cyclohexane ring makes this compound unique.
Chemical Properties: Its specific reactivity and potential biological activity distinguish it from other similar compounds.
属性
分子式 |
C13H27NO2S |
|---|---|
分子量 |
261.43 g/mol |
IUPAC 名称 |
N-(2-ethylbutyl)-3-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO2S/c1-4-11(5-2)10-14-12-7-6-8-13(9-12)17(3,15)16/h11-14H,4-10H2,1-3H3 |
InChI 键 |
VUDLPUKQICRLRM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CNC1CCCC(C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


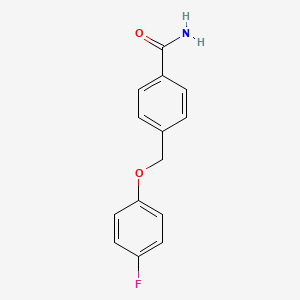

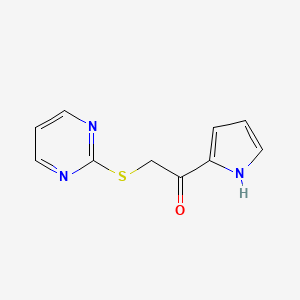
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
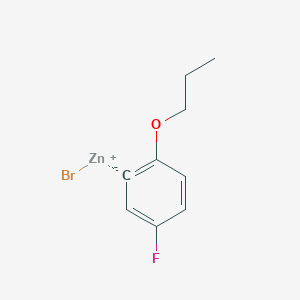
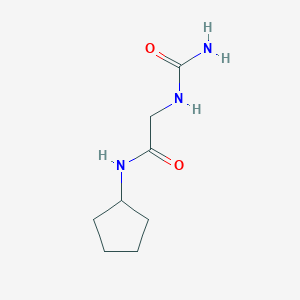
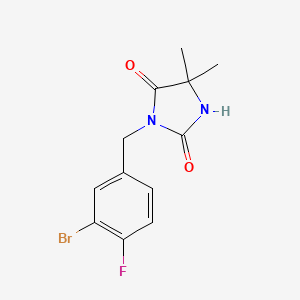

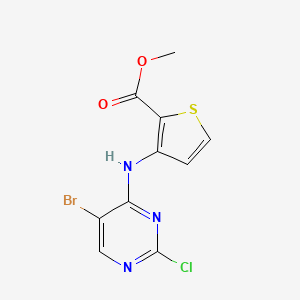
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
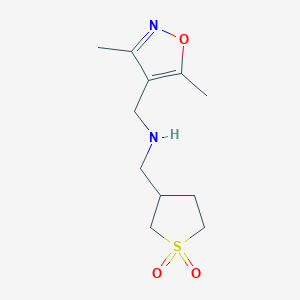
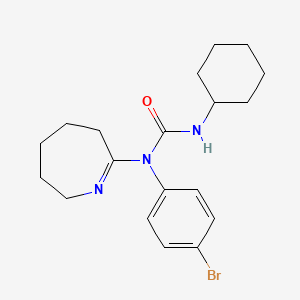
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
